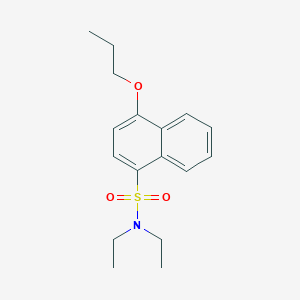
N,N-diethyl-4-propoxy-1-naphthalenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-4-propoxy-1-naphthalenesulfonamide, also known as DNPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DNPA is a sulfonamide derivative that has been found to exhibit various biochemical and physiological effects, making it a promising compound for use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
N,N-diethyl-4-propoxy-1-naphthalenesulfonamide has been extensively studied for its potential applications in scientific research. One of the primary uses of N,N-diethyl-4-propoxy-1-naphthalenesulfonamide is as a fluorescent probe for the detection of metal ions. N,N-diethyl-4-propoxy-1-naphthalenesulfonamide has been found to exhibit high selectivity and sensitivity towards various metal ions, making it a valuable tool for the detection and quantification of these ions in biological and environmental samples.
In addition to its use as a fluorescent probe, N,N-diethyl-4-propoxy-1-naphthalenesulfonamide has also been studied for its potential applications in the field of cancer research. N,N-diethyl-4-propoxy-1-naphthalenesulfonamide has been found to exhibit anti-cancer activity by inhibiting the growth and proliferation of cancer cells. This makes N,N-diethyl-4-propoxy-1-naphthalenesulfonamide a promising compound for the development of new anti-cancer drugs.
Wirkmechanismus
The mechanism of action of N,N-diethyl-4-propoxy-1-naphthalenesulfonamide is not fully understood, but it is believed to involve the binding of the compound to specific target molecules in cells. This binding results in changes to the structure and function of these molecules, leading to the observed biochemical and physiological effects of N,N-diethyl-4-propoxy-1-naphthalenesulfonamide.
Biochemical and Physiological Effects:
N,N-diethyl-4-propoxy-1-naphthalenesulfonamide has been found to exhibit various biochemical and physiological effects, including the inhibition of metal ion transport, the modulation of enzyme activity, and the regulation of gene expression. These effects make N,N-diethyl-4-propoxy-1-naphthalenesulfonamide a valuable tool for the study of biological systems and the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using N,N-diethyl-4-propoxy-1-naphthalenesulfonamide in laboratory experiments is its high selectivity and sensitivity towards metal ions. This makes N,N-diethyl-4-propoxy-1-naphthalenesulfonamide a valuable tool for the detection and quantification of these ions in biological and environmental samples. However, one of the limitations of using N,N-diethyl-4-propoxy-1-naphthalenesulfonamide is its potential toxicity. N,N-diethyl-4-propoxy-1-naphthalenesulfonamide has been found to exhibit cytotoxicity towards certain cell types, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N,N-diethyl-4-propoxy-1-naphthalenesulfonamide. One area of research is the development of new fluorescent probes based on the structure of N,N-diethyl-4-propoxy-1-naphthalenesulfonamide. These probes could be used for the detection of specific metal ions or other molecules in biological and environmental samples.
Another area of research is the development of new anti-cancer drugs based on the structure of N,N-diethyl-4-propoxy-1-naphthalenesulfonamide. By further understanding the mechanism of action of N,N-diethyl-4-propoxy-1-naphthalenesulfonamide, researchers may be able to develop more effective drugs for the treatment of cancer.
Conclusion:
In conclusion, N,N-diethyl-4-propoxy-1-naphthalenesulfonamide is a promising compound for use in scientific research. Its high selectivity and sensitivity towards metal ions, as well as its potential applications in cancer research, make it a valuable tool for the study of biological systems. However, further research is needed to fully understand the mechanism of action of N,N-diethyl-4-propoxy-1-naphthalenesulfonamide and to develop new applications for this compound.
Synthesemethoden
N,N-diethyl-4-propoxy-1-naphthalenesulfonamide can be synthesized through a multi-step process that involves the reaction of 4-propoxy-1-naphthalenesulfonyl chloride with diethylamine. The resulting product is then purified through recrystallization to obtain N,N-diethyl-4-propoxy-1-naphthalenesulfonamide in its pure form. The synthesis of N,N-diethyl-4-propoxy-1-naphthalenesulfonamide is a complex process that requires careful attention to detail and proper laboratory techniques.
Eigenschaften
Molekularformel |
C17H23NO3S |
|---|---|
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
N,N-diethyl-4-propoxynaphthalene-1-sulfonamide |
InChI |
InChI=1S/C17H23NO3S/c1-4-13-21-16-11-12-17(15-10-8-7-9-14(15)16)22(19,20)18(5-2)6-3/h7-12H,4-6,13H2,1-3H3 |
InChI-Schlüssel |
JFAREDMIOSDHKU-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N(CC)CC |
Kanonische SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-bromo-N-[3-(4-morpholinyl)propyl]-3-propoxybenzenesulfonamide](/img/structure/B245510.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245524.png)
![Ethyl 1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245526.png)




![1,4-Bis[(5-ethyl-2-methoxyphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B245546.png)
![1,4-Bis[(4-ethoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B245547.png)

![1-(2,3-Dimethylphenyl)-4-[(3-ethoxy-4-fluorophenyl)sulfonyl]piperazine](/img/structure/B245564.png)


![1-[(2-ethoxy-5-methylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B245573.png)